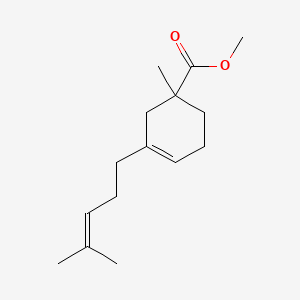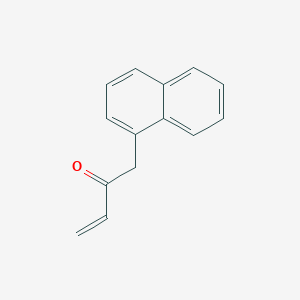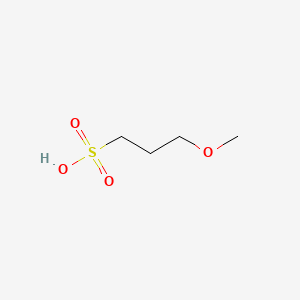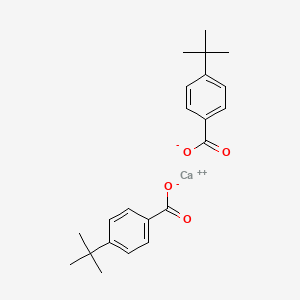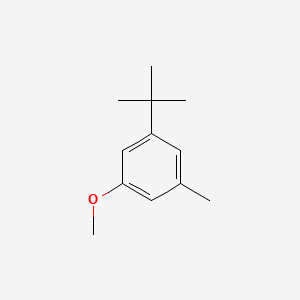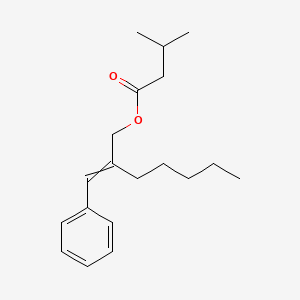
2-Benzylideneheptyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylideneheptyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
The synthesis of 2-Benzylideneheptyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2-benzylideneheptanol and 3-methylbutanoic acid in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Benzylideneheptyl 3-methylbutanoate undergoes several types of chemical reactions:
Hydrolysis: This ester can be hydrolyzed in the presence of an acid or a base. Acidic hydrolysis reverses the esterification process, yielding 2-benzylideneheptanol and 3-methylbutanoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Scientific Research Applications
2-Benzylideneheptyl 3-methylbutanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant odor makes it useful in olfactory studies and as a fragrance additive in biological experiments.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Benzylideneheptyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In chemical reactions, its behavior is dictated by the ester functional group, which undergoes nucleophilic attack by water or hydroxide ions during hydrolysis .
Comparison with Similar Compounds
2-Benzylideneheptyl 3-methylbutanoate can be compared to other esters such as ethyl acetate, methyl butanoate, and isopropyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl and aryl groups, which impart distinct chemical and physical properties. For instance, its benzylidene group contributes to its aromatic characteristics, setting it apart from simpler esters like ethyl acetate .
Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Isopropyl butyrate
Properties
CAS No. |
7493-80-3 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[(2Z)-2-benzylideneheptyl] 3-methylbutanoate |
InChI |
InChI=1S/C19H28O2/c1-4-5-7-12-18(14-17-10-8-6-9-11-17)15-21-19(20)13-16(2)3/h6,8-11,14,16H,4-5,7,12-13,15H2,1-3H3/b18-14- |
InChI Key |
RNKTVAMGERKTEZ-JXAWBTAJSA-N |
SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |
Isomeric SMILES |
CCCCC/C(=C/C1=CC=CC=C1)/COC(=O)CC(C)C |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |
density |
0.939-0.950 |
physical_description |
colourless liquid, mild fruity, somewhat herbaceous tobacco-like odour |
solubility |
miscible (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



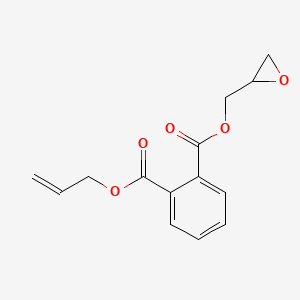
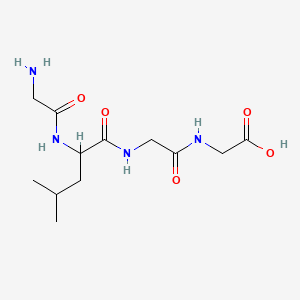

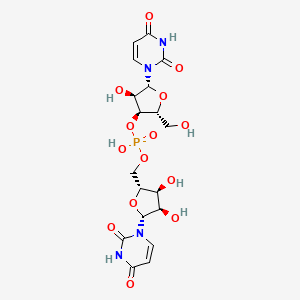
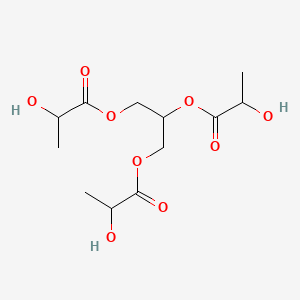
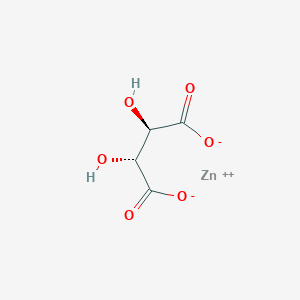
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)
